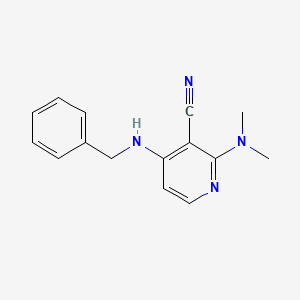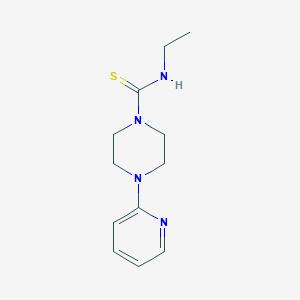
N-(tert-butyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, also known as MBTU, is a commonly used compound in scientific research. It is a white crystalline solid that is soluble in organic solvents and water. MBTU is widely used in the field of biochemistry and pharmacology due to its unique properties.
Wirkmechanismus
N-(tert-butyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea inhibits the activity of PTPs by binding to the active site of the enzyme. The binding of this compound to the active site of the enzyme prevents the enzyme from dephosphorylating its substrate, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by this compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making this compound a potential therapeutic agent for the treatment of type 2 diabetes. Inhibition of SHP-1 has been shown to enhance the anti-tumor immune response, making this compound a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea is a widely used compound in scientific research due to its unique properties. One of the advantages of this compound is its ability to selectively inhibit the activity of PTPs. This allows researchers to study the specific effects of PTP inhibition on cellular processes. However, one of the limitations of this compound is its relatively low potency compared to other PTP inhibitors. This can make it difficult to achieve complete inhibition of PTP activity in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(tert-butyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea in scientific research. One potential direction is the development of more potent PTP inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other therapeutic agents to enhance their efficacy. Additionally, further research is needed to fully understand the effects of PTP inhibition on cellular processes and to identify potential therapeutic targets for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a widely used compound in scientific research due to its ability to selectively inhibit the activity of PTPs. This compound has been shown to have a wide range of biochemical and physiological effects, making it a potential therapeutic agent for the treatment of various diseases. While there are limitations to the use of this compound in certain experiments, there are several future directions for the use of this compound in scientific research.
Synthesemethoden
The synthesis of N-(tert-butyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea involves the reaction of N-tert-butyl-N'-chloroformamidine with 5-amino-1-methyl-1H-1,2,3-benzotriazole in the presence of a base. The reaction yields this compound as a white crystalline solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea is widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways. Inhibition of PTPs can lead to the activation of various signaling pathways, which can have a wide range of effects on cellular processes. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-1.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)14-11(18)13-8-5-6-10-9(7-8)15-16-17(10)4/h5-7H,1-4H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENFEBWLQZALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)

![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)

![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)


![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)